4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran
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Overview
Description
4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is a chemical compound that features a pyrrolidine ring attached to an ethylamino group, which in turn is connected to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran typically involves multiple steps, starting with the formation of the pyrrolidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Tetrahydropyran derivatives: These compounds have the tetrahydropyran ring but may have different attached groups.
Uniqueness: 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is unique due to its specific combination of the pyrrolidine and tetrahydropyran rings, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-7-13(6-1)8-5-12-11-3-9-14-10-4-11/h11-12H,1-10H2 |
InChI Key |
JIGPXLSSOWEMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2CCOCC2 |
Origin of Product |
United States |
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